1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid

Physicochemical Properties Drug Design Medicinal Chemistry

This pyrazole-3-carboxylic acid features a unique 5-oxolan-2-yl group, providing distinct hydrogen bonding and conformational flexibility compared to common aryl analogs. The C3-carboxylic acid enables straightforward amide coupling, while the tetrahydrofuran ring serves as a bioisostere for nucleoside research. Available as a racemic mixture, it is ideal for initial SAR studies before enantioselective synthesis.

Molecular Formula C9H12N2O3
Molecular Weight 196.206
CAS No. 1888891-92-6
Cat. No. B2612067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid
CAS1888891-92-6
Molecular FormulaC9H12N2O3
Molecular Weight196.206
Structural Identifiers
SMILESCN1C(=CC(=N1)C(=O)O)C2CCCO2
InChIInChI=1S/C9H12N2O3/c1-11-7(8-3-2-4-14-8)5-6(10-11)9(12)13/h5,8H,2-4H2,1H3,(H,12,13)
InChIKeyHWTXYSANGDKRDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid (CAS 1888891-92-6) – Core Scaffold Overview


1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid (CAS 1888891-92-6) is a heterocyclic compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol . It features a pyrazole ring with a methyl group at position 1 and an oxolan-2-yl (tetrahydrofuran) substituent at position 5, along with a carboxylic acid functionality at position 3. The compound serves as a versatile building block in medicinal chemistry and organic synthesis . Its structural framework combines a carboxylic acid handle for derivatization with a saturated oxygen heterocycle that may influence molecular properties.

1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid: Structural Nuances Preventing Generic Interchangeability


Substituting 1-methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid with other pyrazole-3-carboxylic acids is not straightforward. The specific placement of the oxolan-2-yl (tetrahydrofuran) group at the 5-position introduces a saturated oxygen heterocycle that can engage in unique hydrogen bonding, dipole interactions, and conformational flexibility absent in analogs with aryl (phenyl, thiophene) or simpler alkyl substituents . This structural feature may alter solubility, metabolic stability, or target engagement in ways that cannot be replicated by compounds like 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS 10199-53-8) or 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 869901-15-5) [1]. Procurement decisions must therefore be guided by the specific structural requirements of the intended application.

1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid: Comparative Evidence for Scientific Selection


Molecular Weight and cLogP Differentiation vs. Aromatic 5-Substituted Analogs

The target compound (MW 196.2 g/mol) exhibits a lower molecular weight and reduced lipophilicity compared to aryl-substituted analogs. Specifically, 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid has an MW of 202.21 g/mol and an XLogP3-AA of 1.8, while 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid has an MW of 208.24 g/mol and an XLogP3-AA of 1.5 [1][2]. Although computed cLogP data for the target compound are not publicly available, the presence of the saturated oxolan-2-yl ring is expected to confer greater polarity and hydrogen-bonding capacity than the aromatic comparators. This differentiation is critical when optimizing for oral bioavailability or reducing off-target binding.

Physicochemical Properties Drug Design Medicinal Chemistry

Rotatable Bond Count: Impact on Conformational Flexibility

The target compound contains 2 rotatable bonds (excluding the carboxylic acid group rotation), identical to the count observed in 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid [1][2]. This parity suggests that, despite the saturated nature of the oxolan-2-yl ring, the compound does not introduce additional degrees of conformational freedom that could complicate binding entropy. The tetrahydrofuran ring, however, can adopt distinct puckered conformations that may present unique pharmacophoric features compared to planar aromatic rings.

Conformational Analysis Molecular Modeling Drug Design

Hydrogen Bond Acceptor Count: Enhanced Polarity Over Simple Alkyl Analogs

The target compound contains 5 hydrogen bond acceptors (3 from the carboxylic acid, 2 from the pyrazole ring, and 1 from the oxolan-2-yl oxygen). In contrast, the simpler analog 1-methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0) contains only 3 hydrogen bond acceptors [1]. The presence of the oxolan-2-yl oxygen atom increases the compound's capacity for hydrogen bonding and may enhance aqueous solubility, a key advantage in early-stage drug discovery where solubility often limits compound progression.

Hydrogen Bonding Solubility Pharmacokinetics

Vendor Pricing and Availability: A Procurement Perspective

The target compound is available from multiple vendors, with pricing for 50 mg ranging from approximately €982 (CymitQuimica) to lower prices upon request from suppliers such as Aaron Chemicals LLC . In comparison, simpler pyrazole-3-carboxylic acids like 1-methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0) are priced at approximately €36 per gram . The higher cost of the target compound reflects its specialized synthesis and the value of the oxolan-2-yl substituent, which is not commercially available as a ready-made building block. Procurement decisions should weigh this premium against the time and resource savings of avoiding custom synthesis.

Procurement Cost Analysis Supply Chain

Scaffold Diversity and Patent Space Considerations

The pyrazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported as kinase inhibitors, GPCR modulators, and enzyme inhibitors [1]. The oxolan-2-yl substituent at the 5-position introduces a non-aromatic heterocycle that may offer a patentably distinct chemical space compared to the more common 5-aryl pyrazole-3-carboxylic acids. While no patents explicitly claiming 1-methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid were identified in this analysis, the compound's structure suggests it could serve as a novel starting point for lead generation programs seeking to avoid crowded IP landscapes around pyrazole-based therapeutics.

Intellectual Property Scaffold Hopping Medicinal Chemistry

1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid: High-Value Application Scenarios


Scaffold for Lead Optimization Programs Requiring Non-Aromatic C5 Substituents

The oxolan-2-yl group at the 5-position provides a saturated oxygen heterocycle that can engage in unique hydrogen bonding and dipole interactions, distinct from the π-π stacking or hydrophobic interactions typical of aryl substituents. This property makes the compound an attractive starting point for medicinal chemistry teams seeking to modulate target selectivity or improve physicochemical properties .

Building Block for Parallel Synthesis of Novel Pyrazole Libraries

The carboxylic acid functionality at position 3 serves as a convenient handle for amide coupling or esterification, enabling the rapid generation of diverse compound libraries. The oxolan-2-yl substituent remains untouched during these transformations, preserving the desired structural motif. This utility is particularly valuable in hit-to-lead campaigns where exploration of vector diversity is paramount .

Reagent for Investigating Tetrahydrofuran-Containing Pharmacophores

The tetrahydrofuran ring is a known bioisostere for other saturated rings and can mimic the ribose moiety of nucleosides. Incorporating this compound into a chemical series may allow researchers to probe the role of the THF ring in target binding, metabolic stability, or membrane permeability without resorting to complex multistep syntheses .

Starting Material for the Synthesis of Chiral Derivatives

Although the commercial product is likely racemic, the stereocenter at the 2-position of the oxolan-2-yl ring can be resolved or installed enantioselectively. This enables the preparation of enantiopure compounds for studying stereospecific interactions with biological targets. The availability of the racemic building block facilitates initial SAR studies before committing to asymmetric synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.